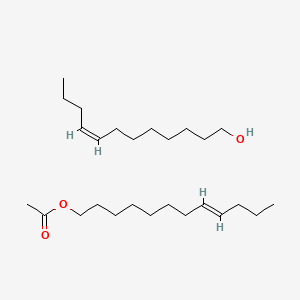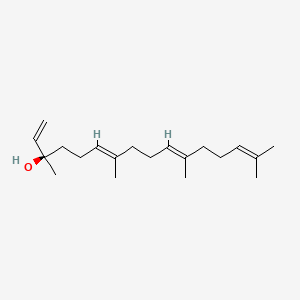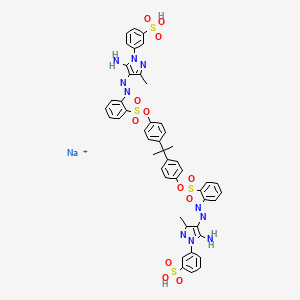
1,1'-(Isopropylidenedi-p-phenylene) bis(2-((5-amino-3-methyl-1-(3-sulphophenyl)-1H-pyrazol-4-yl)azo)benzenesulphonate), sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Isopropylidenedi-p-phenylene) bis2-5-amino-3-methyl-1-(3-sulphophenyl)-1H-pyrazol-4-ylazobenzenesulphonate (sodium salt) is a complex organic compound with a molecular formula of C47H42N10NaO12S4. It is known for its unique structure, which includes multiple aromatic rings and azo groups. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Isopropylidenedi-p-phenylene) bis2-5-amino-3-methyl-1-(3-sulphophenyl)-1H-pyrazol-4-ylazobenzenesulphonate (sodium salt) typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then coupled through azo linkage formation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is then purified through various techniques such as crystallization and filtration.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Isopropylidenedi-p-phenylene) bis2-5-amino-3-methyl-1-(3-sulphophenyl)-1H-pyrazol-4-ylazobenzenesulphonate (sodium salt) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions vary depending on the desired outcome, with factors such as temperature, solvent, and pH playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or hydrazines.
Scientific Research Applications
1,1’-(Isopropylidenedi-p-phenylene) bis2-5-amino-3-methyl-1-(3-sulphophenyl)-1H-pyrazol-4-ylazobenzenesulphonate (sodium salt) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1’-(Isopropylidenedi-p-phenylene) bis2-5-amino-3-methyl-1-(3-sulphophenyl)-1H-pyrazol-4-ylazobenzenesulphonate (sodium salt) involves its interaction with specific molecular targets and pathways. The compound’s azo groups can undergo reduction to form amines, which can then interact with various biological molecules. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(Isopropylidenedi-p-phenylene) bis2-5-amino-3-methyl-1-(3-sulfophenyl)-1H-pyrazol-4-ylazobenzenesulfonate
- Tetrasodium 3,3’-carbonylbis(imino[2-(hydroxyacetyl)amino]-4,1-phenylene)azo]bisnaphthalene-1,5-disulphonate
- Sodium 2-[4-[[4-[(p-tolyl)sulfonyl]oxy]-3-tolyl]azo]anilino]-5-nitrobenzenesulfonate
Uniqueness
1,1’-(Isopropylidenedi-p-phenylene) bis2-5-amino-3-methyl-1-(3-sulphophenyl)-1H-pyrazol-4-ylazobenzenesulphonate (sodium salt) stands out due to its unique combination of aromatic rings and azo groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in applications requiring precise chemical interactions and stability.
Properties
CAS No. |
83006-51-3 |
|---|---|
Molecular Formula |
C47H42N10NaO12S4+ |
Molecular Weight |
1090.2 g/mol |
IUPAC Name |
sodium;3-[5-amino-4-[[2-[4-[2-[4-[2-[[5-amino-3-methyl-1-(3-sulfophenyl)pyrazol-4-yl]diazenyl]phenyl]sulfonyloxyphenyl]propan-2-yl]phenoxy]sulfonylphenyl]diazenyl]-3-methylpyrazol-1-yl]benzenesulfonic acid |
InChI |
InChI=1S/C47H42N10O12S4.Na/c1-29-43(45(48)56(54-29)33-11-9-13-37(27-33)70(58,59)60)52-50-39-15-5-7-17-41(39)72(64,65)68-35-23-19-31(20-24-35)47(3,4)32-21-25-36(26-22-32)69-73(66,67)42-18-8-6-16-40(42)51-53-44-30(2)55-57(46(44)49)34-12-10-14-38(28-34)71(61,62)63;/h5-28H,48-49H2,1-4H3,(H,58,59,60)(H,61,62,63);/q;+1 |
InChI Key |
GGFWFYDYHFJTNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1N=NC2=CC=CC=C2S(=O)(=O)OC3=CC=C(C=C3)C(C)(C)C4=CC=C(C=C4)OS(=O)(=O)C5=CC=CC=C5N=NC6=C(N(N=C6C)C7=CC(=CC=C7)S(=O)(=O)O)N)N)C8=CC(=CC=C8)S(=O)(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



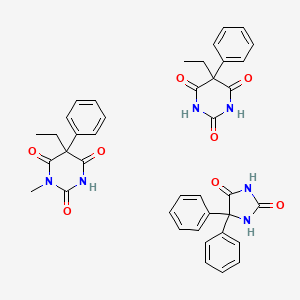


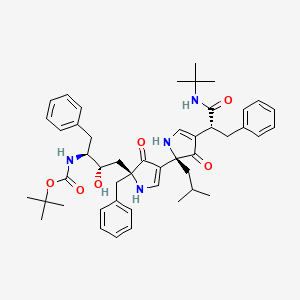


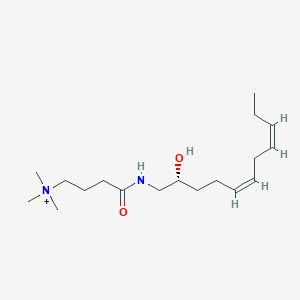
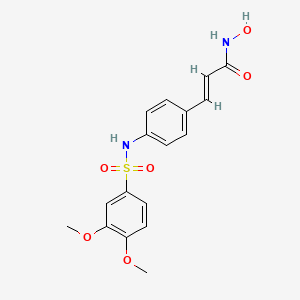

![5-[(2E,4E)-5-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione;N,N-diethylethanamine](/img/structure/B12781335.png)
